molecular formula C17H13ClN2O2 B11344684 2-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

2-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11344684
M. Wt: 312.7 g/mol
InChI Key: XRCJBWZEBSXOAC-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a furan and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanamine and pyridin-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The furan and pyridine rings may play a role in binding to these targets, while the benzamide core could be involved in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2

InChI Key

XRCJBWZEBSXOAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Cl

Origin of Product

United States

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